1-(2,4-Dinitrophenyl)-2-(2-methylphenyl)hydrazine
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Overview
Description
1-(2,4-Dinitrophenyl)-2-(2-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines. This compound is characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a 2,4-dinitrophenyl group and a 2-methylphenyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dinitrophenyl)-2-(2-methylphenyl)hydrazine can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with 2-methylbenzaldehyde. The reaction typically involves the following steps:
- Dissolve 2,4-dinitrophenylhydrazine in ethanol.
- Add 2-methylbenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum to obtain the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature and reaction time, may be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(2-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-(2-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of azo dyes and other organic compounds.
Biology: Employed in the study of enzyme kinetics and protein modification.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(2-methylphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This interaction can affect the function and activity of the target molecules, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound with similar reactivity but lacking the 2-methylphenyl group.
Phenylhydrazine: Another hydrazine derivative with different substituents.
2-Methylphenylhydrazine: A compound with a similar structure but without the dinitrophenyl group.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(2-methylphenyl)hydrazine is unique due to the presence of both the 2,4-dinitrophenyl and 2-methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where other hydrazine derivatives may not be suitable.
Properties
CAS No. |
896736-78-0 |
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Molecular Formula |
C13H12N4O4 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-2-(2-methylphenyl)hydrazine |
InChI |
InChI=1S/C13H12N4O4/c1-9-4-2-3-5-11(9)14-15-12-7-6-10(16(18)19)8-13(12)17(20)21/h2-8,14-15H,1H3 |
InChI Key |
KXNHTMDUBYPWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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